
鲸蜡硬脂酸
描述
Cetoleic acid, also known as (11Z)-11-Docosenoic acid, is a chemical compound with the molecular formula C22H42O2 . It is primarily a mixture of cetylated myristic acid and cetylated oleic acid synthesized from cetyl alcohol, myristic acid, and oleic acid .
Molecular Structure Analysis
Cetoleic acid has a molecular weight of 338.568 Da and a monoisotopic mass of 338.318481 Da . The molecule consists of 22 carbon atoms, 42 hydrogen atoms, and 2 oxygen atoms .
Physical and Chemical Properties Analysis
Cetoleic acid has a density of 0.9±0.1 g/cm³, a boiling point of 453.3±14.0 °C at 760 mmHg, and a flash point of 349.9±15.2 °C . It has a molar refractivity of 105.6±0.3 cm³, a polar surface area of 37 Ų, and a molar volume of 379.9±3.0 cm³ .
科学研究应用
营养增强
鲸蜡硬脂酸已被研究用于其在增强饮食营养价值方面的作用。 据了解,它可以刺激人HepG2肝细胞中二十碳五烯酸 (EPA) 和二十二碳六烯酸 (DHA) 从α-亚麻酸 (ALA) 中的合成,并增加鲑鱼在膳食摄入后对 EPA + DHA 的保留 .
胆固醇调节
研究探讨了含有高鲸蜡硬脂酸含量的鱼油或鱼油浓缩物的饮食对啮齿动物循环胆固醇浓度的影响。 这可能对通过饮食管理胆固醇水平具有意义 .
Omega-3 脂肪酸代谢
鲸蜡硬脂酸被认为可以提高 omega-3 脂肪酸代谢途径的效率。 这对水产养殖业,特别是大西洋鲑鱼,以及通过比传统鱼油更有效地提高 omega-3 指数水平来增强人类健康益处具有重要意义 .
水产养殖膳食补充剂
在水产养殖中,鲸蜡硬脂酸用于增加鲑鱼中 EPA + DHA 的全身保留,这对它们的生长和健康至关重要。 这种应用直接影响着生产用于消费的鱼类的质量 .
未来方向
Cetoleic acid, also known as “omega 11,” has been studied for its ability to convert the plant-based omega 3 alpha-lipoic acid (ALA) into eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in liver cells . This has led to the launch of products like CETO3, which contains cetoleic acid and omega 3, and is finding applications in the heart and skin health arenas . The Norwegian Research fund is financing seven clinical studies on cetoleic acid, indicating that there will be much scientific data in the years to come .
作用机制
Target of Action
Cetoleic acid, a long-chain monounsaturated fatty acid, primarily targets the metabolic pathways of omega-3 fatty acids . It promotes the conversion of alpha-linolenic acid (ALA) into omega-3 . This action plays a crucial role in normalizing plasma lipids by reducing triglyceride and low-density lipoprotein (LDL) cholesterol levels, and lowering inflammation .
Mode of Action
Cetoleic acid exerts its effects through an anti-inflammatory mechanism, specifically via the activation of the Peroxisome proliferator-activated receptor (PPAR) . This activation leads to a reduction in de novo lipogenesis, inhibiting the creation of new fat and increasing the burning of fat .
Biochemical Pathways
Cetoleic acid improves the efficiency of the n-3 fatty acid metabolic pathway . It enhances the synthesis of EPA and DHA from ALA in human HepG2 cells and of EPA in salmon hepatocytes . This action is particularly significant as high dietary levels of DHA can inhibit the n-3 metabolic pathway, while a lack of DHA in the diet stimulates the n-3 fatty acid biosynthetic pathway .
Pharmacokinetics
It is known that increased endogenous levels of cetoleic acid lead to increased production of epa and dha . Dietary intake of a fish oil rich in cetoleic acid has been shown to increase the whole-body retention of EPA and DHA in salmon .
Result of Action
The primary result of cetoleic acid’s action is the normalization of plasma lipids by reducing triglyceride and LDL cholesterol levels, and lowering inflammation . It also increases the production of EPA and DHA, which are beneficial for cardiovascular health .
Action Environment
The action of cetoleic acid can be influenced by environmental factors such as diet. For instance, the intake of a diet rich in cetoleic acid can enhance the synthesis of EPA and DHA . Furthermore, the source of cetoleic acid can also impact its efficacy. For example, cetoleic acid derived from North Atlantic herring has been found to have potential health benefits for skin and metabolic health .
生化分析
Biochemical Properties
Cetoleic acid plays a significant role in biochemical reactions, particularly in the metabolic pathway of omega-3 fatty acids . It has been shown to stimulate the synthesis of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) from alpha-linolenic acid (ALA) in human HepG2 cells and salmon hepatocytes . This interaction suggests that cetoleic acid may interact with enzymes involved in the conversion of ALA to EPA and DHA.
Cellular Effects
In cellular processes, cetoleic acid has been observed to influence cell function by enhancing the production of EPA and DHA . These omega-3 fatty acids are known to impact cell signaling pathways, gene expression, and cellular metabolism. The presence of cetoleic acid in HepG2 cells led to a 40% increase in the production of EPA and DHA .
Molecular Mechanism
The molecular mechanism of cetoleic acid involves its role in stimulating the synthesis of EPA and DHA from ALA This suggests that cetoleic acid may bind to and activate certain enzymes involved in this conversion process
Temporal Effects in Laboratory Settings
The effects of cetoleic acid over time in laboratory settings have been observed in studies involving Atlantic salmon . Increased dietary intake of cetoleic acid led to increased whole-body retention of EPA and DHA in salmon . This suggests that cetoleic acid may have long-term effects on cellular function, particularly in relation to omega-3 fatty acid metabolism.
Dosage Effects in Animal Models
The effects of cetoleic acid at different dosages have been studied in animal models, specifically Atlantic salmon . The level of EPA and DHA in the liver and whole-body retention of these fatty acids relative to what was eaten increased with increased dietary cetoleic acid levels
Metabolic Pathways
Cetoleic acid is involved in the metabolic pathway of omega-3 fatty acids . It stimulates the conversion of ALA to EPA and DHA , suggesting that it interacts with enzymes involved in this pathway
属性
IUPAC Name |
(Z)-docos-11-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h11-12H,2-10,13-21H2,1H3,(H,23,24)/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDZDTDNIULJBE-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C\CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920491 | |
| Record name | cis-Cetoleic acid (cis-22:1n-11) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cetoleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002884 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1002-96-6 | |
| Record name | Cetoleic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetoleic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Cetoleic acid (cis-22:1n-11) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CETOLEIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62EZI2C5SE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cetoleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002884 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate](/img/structure/B228807.png)
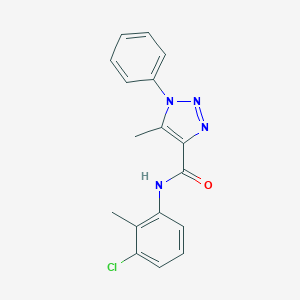
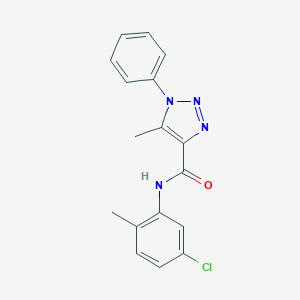
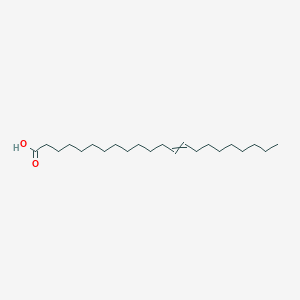
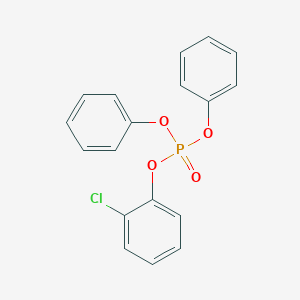
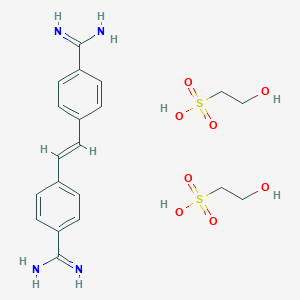
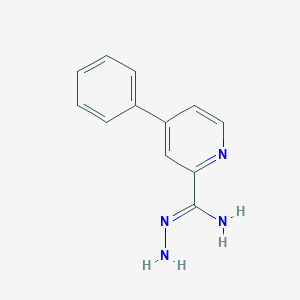

![N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)


![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)

